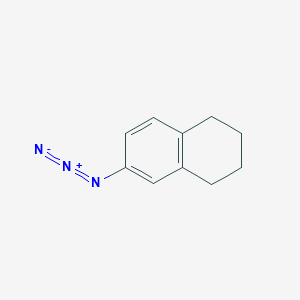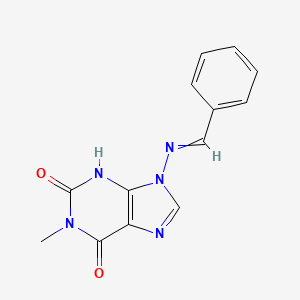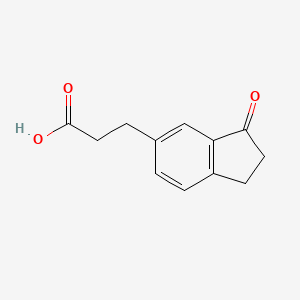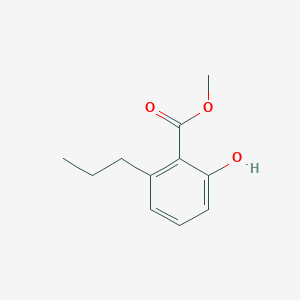
Methyl 2-hydroxy-6-propylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-6-propylbenzoate is an organic compound belonging to the class of esters. It is derived from benzoic acid and is characterized by the presence of a hydroxyl group at the second position and a propyl group at the sixth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-6-propylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-6-propylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The ester is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-6-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-6-propylbenzoic acid.
Reduction: Formation of 2-hydroxy-6-propylbenzyl alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
Methyl 2-hydroxy-6-propylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a preservative in various products.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-6-propylbenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the propyl group, leading to different chemical and biological properties.
Methyl 6-propylbenzoate: Lacks the hydroxyl group, affecting its reactivity and applications.
Ethyl 2-hydroxy-6-propylbenzoate: Similar structure but with an ethyl group instead of a methyl group, influencing its physical and chemical properties.
Uniqueness
Methyl 2-hydroxy-6-propylbenzoate is unique due to the presence of both the hydroxyl and propyl groups, which confer specific reactivity and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
112797-75-8 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 2-hydroxy-6-propylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-3-5-8-6-4-7-9(12)10(8)11(13)14-2/h4,6-7,12H,3,5H2,1-2H3 |
Clé InChI |
KXADVPGGJKTERY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=CC=C1)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)](/img/structure/B14302884.png)
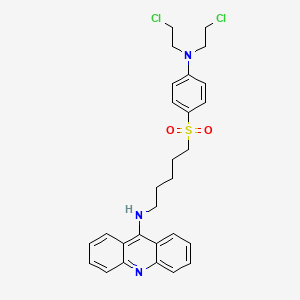

![Acetic acid;[3-(trifluoromethyl)phenyl]methanol](/img/structure/B14302901.png)
![5,5,9,9-Tetramethyl-2-phenoxy-3-sulfanylidene-2-azaspiro[3.5]nonan-1-one](/img/structure/B14302902.png)
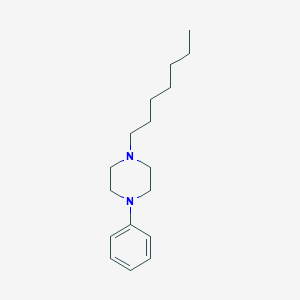
![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
